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For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic

development. From basic research to the production of siRNA, aptamers, and mRNA-based

therapeutics, the ability to generate high-purity, sequence-specific RNA oligonucleotides is

paramount. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides

introduces a significant chemical challenge, necessitating a sophisticated strategy of

orthogonal protecting groups to ensure the fidelity and efficiency of the synthesis process. This

guide provides a comprehensive overview of the core principles and techniques related to

protecting groups in solid-phase RNA synthesis.

The Imperative for Protection in RNA Synthesis
The 2'-hydroxyl group of the ribose sugar is a reactive nucleophile that can interfere with the

phosphoramidite coupling chemistry and lead to chain cleavage or branching. Therefore, a

successful RNA synthesis strategy hinges on the judicious selection and application of

protecting groups for four key functionalities: the 2'-hydroxyl, the 5'-hydroxyl, the exocyclic

amines of the nucleobases, and the phosphite triester intermediate. An ideal protecting group

must be stable throughout the synthesis cycles and be selectively removed under conditions

that do not compromise the integrity of the growing RNA chain.
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Protecting the 2'-Hydroxyl Group: The Lynchpin of
RNA Synthesis
The choice of the 2'-hydroxyl protecting group is the most critical decision in RNA synthesis, as

it directly impacts coupling efficiency, synthesis time, and the final purity of the oligonucleotide.

The steric bulk of this group can hinder the approach of the incoming phosphoramidite,

necessitating longer coupling times or more potent activators compared to DNA synthesis.[1]

Silyl Ethers: The Workhorses of 2'-OH Protection
Silyl ethers are the most widely used class of protecting groups for the 2'-hydroxyl function due

to their stability under the acidic conditions of detritylation and their selective removal with

fluoride ions.

tert-Butyldimethylsilyl (TBDMS or TBS): For many years, TBDMS was the gold standard for

2'-OH protection.[2] It is stable to the acidic conditions used to remove the 5'-DMT group and

to the basic conditions for nucleobase deprotection when milder reagents are used.[2]

However, its significant steric bulk leads to longer coupling times and can reduce coupling

efficiency.[3] There is also a risk of 2' to 3' silyl migration during monomer synthesis and

under basic conditions, which can lead to the formation of non-biological 2'-5'

phosphodiester linkages.[3]

Triisopropylsilyloxymethyl (TOM): The TOM group was developed to overcome the steric

hindrance issues associated with TBDMS.[4] A spacer between the 2'-oxygen and the bulky

triisopropylsilyl group reduces steric clash during coupling, allowing for faster reaction times

and higher coupling efficiencies, comparable to those seen in DNA synthesis.[3][5] The

acetal linkage in the TOM group also prevents 2' to 3' migration.[3]

Acetal and Orthoester Groups: Alternative Strategies
2'-bis(2-Acetoxyethoxy)methyl (ACE): The ACE orthoester protecting group offers a distinct

"inverse" protection strategy.[4][6] In this approach, the 5'-hydroxyl is protected by a fluoride-

labile silyl ether, while the 2'-OH is protected by the acid-labile ACE group.[4] This allows for

very high coupling yields and short reaction times.[4] A significant advantage of the ACE

chemistry is that the final RNA can be purified with the 2'-protecting groups still attached,
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rendering it resistant to RNase degradation.[4][6] The ACE groups are removed under mild

acidic conditions (pH 3.8) at the final step.[6]

Quantitative Comparison of 2'-Hydroxyl Protecting
Groups

Protecting
Group

Typical
Coupling Time

Relative
Coupling
Efficiency

Key
Advantages

Key
Disadvantages

TBDMS
5 - 15 minutes[7]

[8]
Good

Well-established

chemistry.

Steric hindrance,

longer coupling

times, potential

for 2'-3'

migration.[3][9]

TOM ~3 minutes[10] High[3]

Reduced steric

hindrance, faster

coupling, no 2'-3'

migration.[3][5]

ACE < 60 seconds[11]
Very High

(>99%)[6]

Rapid coupling,

high yields,

purification of

protected RNA.

[4][6]

Requires a

different 5'-OH

protection

strategy (silyl

ether) and

modified

synthesizer

protocols.[12]

Protecting the 5'-Hydroxyl Group: The Gateway to
Chain Elongation
The 5'-hydroxyl group is the site of chain extension, and its protection is temporary, being

removed at the beginning of each synthesis cycle.

4,4'-Dimethoxytrityl (DMT): The DMT group is the universal choice for 5'-OH protection in

standard phosphoramidite chemistry.[13] It is a bulky group that is quantitatively cleaved
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under mild acidic conditions, typically with 3% trichloroacetic acid (TCA) or dichloroacetic

acid (DCA) in a non-polar solvent like dichloromethane or toluene.[14] The release of the

DMT cation, which has a strong orange color and absorbs at 495 nm, provides a real-time

spectrophotometric method to monitor the coupling efficiency of the previous cycle.[15][16]

Protecting the Nucleobase Exocyclic Amines:
Preventing Side Reactions
The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are nucleophilic and

must be protected to prevent side reactions during phosphoramidite activation and coupling.

These protecting groups are typically acyl groups that are removed by ammonolysis at the end

of the synthesis.

Standard Protecting Groups: Benzoyl (Bz) for A and C, and isobutyryl (iBu) for G are the

traditional choices. However, their removal requires prolonged treatment with concentrated

ammonium hydroxide at elevated temperatures.[15]

Labile Protecting Groups: To enable faster deprotection and to be compatible with sensitive

modifications, more labile protecting groups have been developed. These include

phenoxyacetyl (Pac) for A and G, and acetyl (Ac) for C.[2] The use of these groups, in

combination with deprotection solutions like a mixture of ammonium hydroxide and

methylamine (AMA), can significantly reduce deprotection times.[17][18]

Common Nucleobase Protecting Groups and
Deprotection Conditions
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Nucleobase Protecting Group
Deprotection Conditions
(Typical)

Adenine (A) Benzoyl (Bz)
Concentrated NH4OH, 55°C,

8-15 hours[19]

Phenoxyacetyl (Pac)
AMA (NH4OH/Methylamine),

65°C, 10-15 minutes[17][20]

Cytosine (C) Benzoyl (Bz)
Concentrated NH4OH, 55°C,

8-15 hours[19]

Acetyl (Ac) AMA, 65°C, 10-15 minutes[17]

Guanine (G) Isobutyryl (iBu)
Concentrated NH4OH, 55°C,

8-15 hours[19]

Phenoxyacetyl (Pac) AMA, 65°C, 10-15 minutes[20]

The Phosphoramidite Group: The Engine of
Coupling
The 3'-hydroxyl group of the incoming ribonucleoside is derivatized as a phosphoramidite. This

highly reactive phosphorus(III) species is activated by a weak acid, typically a tetrazole or a

derivative, to facilitate its coupling to the free 5'-hydroxyl of the growing RNA chain. The

phosphite triester linkage formed is then oxidized to the more stable phosphate triester.

2-Cyanoethyl (CE): The 2-cyanoethyl group is the most common protecting group for the

phosphite oxygen. It is stable throughout the synthesis cycle and is efficiently removed by β-

elimination during the final basic deprotection step.

Experimental Protocols
Solid-Phase RNA Synthesis Cycle
The synthesis of RNA on a solid support follows a four-step cycle for each nucleotide addition.

[21][22]
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Detritylation (Deblocking): Removal of the 5'-DMT group from the support-bound

oligonucleotide with 3% TCA or DCA in dichloromethane.

Coupling: Activation of the incoming ribonucleoside phosphoramidite with an activator (e.g.,

5-ethylthiotetrazole) and its subsequent reaction with the free 5'-hydroxyl of the growing

chain.[1]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants.[11]

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate

triester using an iodine solution.[11]

Deprotection and Cleavage
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support,

and all protecting groups are removed.

For TBDMS/TOM Chemistry:

Cleavage and Base Deprotection: The solid support is treated with a mixture of ammonium

hydroxide and methylamine (AMA) at 65°C for 10-20 minutes.[17][23] This step cleaves the

oligonucleotide from the support and removes the protecting groups from the nucleobases

and the phosphate backbone.

2'-OH Deprotection (Desilylation): After removal of the AMA solution, the oligonucleotide is

treated with a fluoride-containing reagent. A common solution is triethylamine trihydrofluoride

(TEA·3HF) in a solvent like DMSO or NMP, heated at 65°C for 1.5-2.5 hours.[8][17][23]

For ACE Chemistry:

Phosphate Deprotection: The methyl groups on the phosphates are removed using a

solution of disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2).[11]

Cleavage and Base Deprotection: The support is treated with 40% aqueous methylamine at

55°C for 10 minutes. This cleaves the RNA from the support, removes the exocyclic amine

protecting groups, and modifies the 2'-ACE groups.[11]
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2'-OH Deprotection: The 2'-ACE groups are removed by treatment with a mild acidic buffer

(e.g., pH 3.8) at 60°C for 30 minutes.[6]

Visualizing the Workflow
// Nodes Start [label="Start:\nSolid Support with\n5'-DMT-Nucleoside", fillcolor="#F1F3F4",

fontcolor="#202124"]; Deblocking [label="1. Deblocking (Detritylation)\n(3% TCA or DCA)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free5OH [label="Free 5'-OH on\nGrowing Chain",

fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Phosphoramidite +

Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhosphiteTriester [label="Phosphite

Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; Capping [label="3.

Capping\n(Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; Capped

[label="Capped Failure Sequences", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation

[label="4. Oxidation\n(Iodine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhosphateTriester

[label="Phosphate Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat

[label="Repeat Cycle for\nNext Nucleotide", shape=ellipse, style=dashed, fillcolor="#FFFFFF",

fontcolor="#202124"];

// Edges Start -> Deblocking; Deblocking -> Free5OH [label="Removes 5'-DMT"]; Free5OH ->

Coupling; Coupling -> PhosphiteTriester [label="Forms new linkage"]; PhosphiteTriester ->

Capping; Capping -> Capped [style=dashed, label="Blocks unreacted 5'-OH"];

PhosphiteTriester -> Oxidation; Oxidation -> PhosphateTriester [label="Stabilizes linkage"];

PhosphateTriester -> Repeat; Repeat -> Deblocking [label="Next Cycle"]; } .dot Caption: The

four-step cycle of solid-phase RNA synthesis.

// Nodes Start [label="Synthesized RNA on\nSolid Support\n(Fully Protected)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Step 1: Cleavage from Support\n&

Base/Phosphate Deprotection\n(e.g., AMA at 65°C)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; FreeProtectedRNA [label="Crude RNA with\n2'-OH Protection",

fillcolor="#F1F3F4", fontcolor="#202124"]; Desilylation [label="Step 2: 2'-OH

Deprotection\n(e.g., TEA·3HF at 65°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeRNA

[label="Crude Deprotected RNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification

[label="Step 3: Purification\n(e.g., HPLC, PAGE)", fillcolor="#34A853", fontcolor="#FFFFFF"];

PureRNA [label="Purified RNA Oligonucleotide", shape=ellipse, fillcolor="#FFFFFF",

fontcolor="#202124"];
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// Edges Start -> Cleavage; Cleavage -> FreeProtectedRNA [label="Releases

oligonucleotide\nand removes labile groups"]; FreeProtectedRNA -> Desilylation; Desilylation -

> CrudeRNA [label="Removes 2'-silyl groups"]; CrudeRNA -> Purification; Purification ->

PureRNA; } .dot Caption: General deprotection and purification workflow for RNA.

Conclusion
The chemical synthesis of RNA is a complex yet powerful technology that relies on a well-

orchestrated interplay of protecting groups. The choice of the 2'-hydroxyl protecting group, in

particular, dictates the efficiency and success of the synthesis. While TBDMS chemistry has

been a reliable standard, newer strategies like TOM and ACE offer significant improvements in

terms of speed, efficiency, and the ability to synthesize longer and more complex RNA

molecules. A thorough understanding of the roles and chemistries of these protecting groups is

essential for any researcher or professional involved in the synthesis and application of RNA

oligonucleotides. As the demand for synthetic RNA continues to grow, further innovations in

protecting group strategies will undoubtedly play a crucial role in advancing the fields of

biotechnology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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